![molecular formula C18H11Cl3N4OS B2740025 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether CAS No. 341968-32-9](/img/structure/B2740025.png)
6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether is a synthetic organic compound characterized by a complex structure involving a pyrazolopyrimidine core and a trichlorophenyl ether moiety. The intricate connectivity and functional groups of this compound render it of significant interest in multiple scientific and industrial fields.
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the prevention of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the proliferation of cells
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of DNA and the division of cells . The downstream effects of this disruption can include the induction of apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s inhibitory activity against cdk2 suggests that it may have sufficient bioavailability to exert its effects
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . This suggests that the compound could have potential applications in the treatment of certain types of cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether typically begins with the preparation of the pyrazolopyrimidine scaffold. Common steps involve:
Cyclization reactions: : Formation of the pyrazolo[3,4-d]pyrimidine core from suitable precursors.
Substitution reactions: : Incorporating the 6-methylsulfanyl and 1-phenyl groups under controlled conditions.
Etherification: : Formation of the trichlorophenyl ether linkage through nucleophilic substitution reactions.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. This often involves:
High-throughput synthesis: : Utilizing automated systems to increase yield and efficiency.
Green chemistry approaches: : Reducing the use of hazardous solvents and reagents, ensuring sustainable practices.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo several types of reactions, including:
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: : Certain functional groups, especially within the aromatic rings, can undergo reduction under specific conditions.
Substitution: : Various substitution reactions can occur, particularly at the phenyl and trichlorophenyl groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, Raney nickel for hydrogenation reactions.
Major Products Formed
Depending on the reaction, the major products can include:
Sulfoxides and sulfones: from oxidation.
Dechlorinated derivatives: from reduction.
Substituted phenyl ethers: from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is often used as a precursor for more complex molecules
Biology
Biologically, derivatives of this compound are explored for their potential as enzyme inhibitors, particularly targeting kinases involved in disease pathways.
Medicine
In medicinal chemistry, 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether and its analogs are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-viral activities.
Industry
Industrially, the compound can be used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazolopyrimidines and phenyl ethers, such as:
1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: .
Trichlorophenyl ethers: with varying substitution patterns.
Highlighting Uniqueness
What sets 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether apart is its specific functional group arrangement, conferring unique chemical reactivity and biological activity. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to advanced therapeutic research.
And there you have it, a detailed dive into the world of this fascinating compound! What's next?
Actividad Biológica
The compound 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether is a member of the pyrazolo[3,4-d]pyrimidine family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential as an epidermal growth factor receptor (EGFR) inhibitor.
Chemical Structure and Properties
The molecular formula of the compound is C18H13Cl3N4S with a complex structure that includes a pyrazolo[3,4-d]pyrimidine core. The presence of the methylsulfanyl group and the trichlorophenyl ether moiety contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy. Specifically, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines:
- In Vitro Studies : The compound was assessed for its anti-proliferative activity against A549 (lung cancer) and HCT-116 (colon cancer) cells. Results indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited IC50 values ranging from 0.016 µM to 24 µM against wild-type EGFR and mutant forms such as EGFR T790M .
- Mechanism of Action : Flow cytometric analyses revealed that these compounds can induce apoptosis and arrest the cell cycle at the S and G2/M phases. For instance, compound 12b showed an increase in the BAX/Bcl-2 ratio by 8.8-fold, suggesting a shift towards pro-apoptotic signaling .
EGFR Inhibition
The compound's structural similarity to ATP allows it to act as an EGFR inhibitor:
- Binding Studies : Molecular docking studies indicated that the compound binds effectively to both wild-type and mutant EGFR, which is crucial for developing targeted therapies against resistant cancer forms .
- Selectivity : Some derivatives displayed dual inhibition of both EGFR and vascular endothelial growth factor receptor 2 (VEGFR2), indicating a multitarget approach that could enhance therapeutic efficacy .
Data Table: Biological Activity Summary
Compound | Target | IC50 (µM) | Mechanism |
---|---|---|---|
12b | EGFR WT | 0.016 | Apoptosis induction |
12b | EGFR T790M | 0.236 | Cell cycle arrest |
5i | Dual EGFR/VEGFR2 | 0.3 (EGFR), 7.6 (VEGFR2) | Tumor growth inhibition |
Case Studies
Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Compound 12b : This compound was noted for its potent anti-proliferative effects on A549 and HCT-116 cells with significant apoptosis induction and cell cycle arrest .
- Dual Inhibitor Study : Compound 5i was identified as a non-selective dual inhibitor with effective tumor growth inhibition in MCF-7 models, showcasing its potential in breast cancer treatment .
Propiedades
IUPAC Name |
6-methylsulfanyl-1-phenyl-4-(2,4,5-trichlorophenoxy)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N4OS/c1-27-18-23-16-11(9-22-25(16)10-5-3-2-4-6-10)17(24-18)26-15-8-13(20)12(19)7-14(15)21/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUPGBVHZYNVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)OC4=CC(=C(C=C4Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.